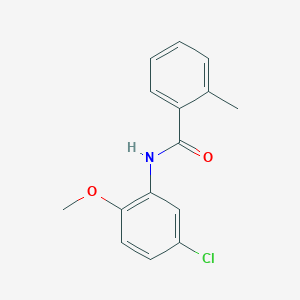

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader class of chemicals investigated for their intricate molecular structures and chemical properties. Research has primarily focused on understanding its synthesis, molecular structure, interactions, and fundamental chemical and physical properties.

Synthesis Analysis

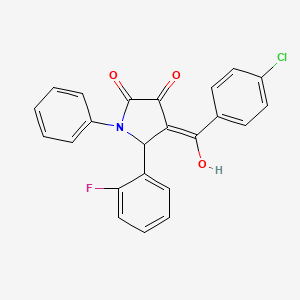

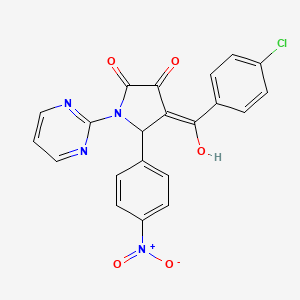

The synthesis of related compounds involves acylation reactions, where aminophenols react with benzoylchlorides in solvents like THF (tetrahydrofuran), characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) (Karabulut et al., 2014). Other methods include reactions starting from methoxybenzamides to prepare substituted pyrazole derivatives, showcasing the diversity in synthetic pathways (Abdulla et al., 2013).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure. For example, the absolute configuration of derivatives has been determined, revealing insights into the planarity of the compound and the effects of substituents on its 3D configuration (Galal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide derivatives include the preparation of pyrazoline and acryloyl derivatives, with subsequent reactions leading to a variety of heterocyclic compounds. These reactions are characterized by their selectivity and potential pharmacological activities, underscoring the compound's versatility (Abdulla et al., 2013).

Physical Properties Analysis

Investigations into the compound's physical properties, such as molar refractivity and polarizability, are essential for understanding its interactions and behavior in various environments. For instance, density and refractive index measurements can inform on the compound's polarizability effects (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and substituents. Research into derivatives has shown that modifications to the amide bond and alkyl chain can significantly affect its affinity for receptors, demonstrating the compound's chemical versatility and potential for medicinal applications (Perrone et al., 2000).

Mécanisme D'action

Target of Action

The primary target of N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide is Focal adhesion kinase 1 . This protein plays a crucial role in cellular adhesion and spreading processes .

Mode of Action

It’s known that the compound interacts with its target throughnon-covalent interactions , such as hydrogen bonds . These interactions can lead to changes in the target protein’s function, potentially influencing cellular processes .

Biochemical Pathways

Given its target, it’s likely that the compound influences pathways related tocell adhesion and spreading .

Result of Action

Given its target, it’s likely that the compound influencescellular adhesion and spreading processes .

Orientations Futures

The future directions for the study of “N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(16)7-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGCYHNZIMMTOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-chloro-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5434777.png)

![4-(3-{[2-(3-chlorophenyl)ethyl]amino}butyl)phenol](/img/structure/B5434780.png)

![3-(4-methoxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5434790.png)

![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5434800.png)

![1-[3-(4-methoxyphenyl)acryloyl]-2-methylpiperidine](/img/structure/B5434804.png)

![7-acetyl-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434815.png)

![(2R)-2-cyclohexyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5434827.png)

![4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5434833.png)

![4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5434836.png)

![N-ethyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434842.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5434849.png)

![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzenesulfonamide](/img/structure/B5434883.png)